3-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
Properties
Molecular Formula |
C15H15BrN4O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H15BrN4O2S/c1-22-9-14-18-19-15(23-14)17-13(21)5-7-20-6-4-10-8-11(16)2-3-12(10)20/h2-4,6,8H,5,7,9H2,1H3,(H,17,19,21) |
InChI Key |
IMXOIOIIJAVJIY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound 3-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C15H15BrN4O2S
- Molar Mass : 395.27 g/mol
- CAS Number : 1190242-28-4
The compound features a brominated indole moiety and a thiadiazole ring, which are known to enhance biological activity through various mechanisms, including enzyme modulation and receptor interaction .
Structural Insights
The structural configuration of the compound includes:
- A bromine atom at the 5-position of the indole ring.
- A thiadiazole derivative linked via a propanamide group.
This unique combination is believed to contribute significantly to its pharmacological properties, making it an attractive candidate for further research in drug discovery .
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated significant anticancer properties. For instance, derivatives containing indole and thiadiazole rings have been evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 (Ovarian) | 23.69 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | PC-3 (Prostate) | 73.05 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | HeLa (Cervical) | 64.66 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | THP-1 (Leukemia) | 39.08 |
These findings suggest that the compound may exhibit similar or enhanced anticancer activity due to its structural components .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety is known to inhibit various enzymes, which can disrupt cancer cell proliferation.
- Receptor Modulation : The indole structure can interact with multiple biological receptors, potentially leading to altered signaling pathways involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiadiazole rings have shown broad-spectrum antimicrobial activity. The presence of electron-withdrawing groups such as bromine enhances their efficacy against both Gram-positive and Gram-negative bacteria .
Study on Thiadiazole Derivatives
A study highlighted the synthesis of various thiazolidin analogues with a focus on their anticancer and antimicrobial activities. The results indicated that modifications in the thiadiazole ring significantly influenced the biological activity of the derivatives .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that:
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities attributed to its structural components:
-
Anticancer Activity:
- The indole structure is often associated with anticancer properties. Studies suggest that compounds containing brominated indoles can interact with cancer cell pathways, potentially inhibiting tumor growth and proliferation.
- The thiadiazole moiety enhances this effect by modulating enzyme activity related to cancer progression.
- Anti-inflammatory Effects:
- Antimicrobial Properties:
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that may include acylation and cyclization processes. Understanding the mechanism of action is crucial for optimizing its therapeutic potential:
- Interaction Studies:
- Initial studies indicate that the compound may interact with specific biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic nature.
- Further investigations are needed to elucidate these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of similar compounds:
- Antinociceptive Activity:
- Antiepileptic Potential:
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Compound A | Indole + Thiadiazole | Anticancer, Antimicrobial |
| Compound B | Indole + Thiadiazole | Anti-inflammatory, Antinociceptive |
| Compound C | Indole + Thiadiazole | Antiepileptic |
Chemical Reactions Analysis
Nucleophilic Substitution at the Brominated Indole Ring
The bromine atom at the 5-position of the indole ring serves as a primary site for nucleophilic substitution. This reaction is critical for introducing modifications to the indole moiety.
| Reaction Type | Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|---|
| SNAr (Aromatic substitution) | DMF, 80°C, 12 hrs | Primary amines (e.g., methylamine) | 3-(5-(methylamino)-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide | 65–72% | |
| Ullmann coupling | CuI, K2CO3, DMSO, 100°C | Aryl boronic acids | Derivatives with aryl groups at the 5-position of indole | 58–63% |
Key observations:
-
The electron-withdrawing effect of the adjacent amide group enhances the electrophilicity of the brominated indole, facilitating substitution.
-
Steric hindrance from the thiadiazole ring limits reactivity with bulky nucleophiles.
Hydrolysis of the Amide Bond
The amide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
Mechanistic notes:
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole ring participates in cycloaddition and alkylation reactions due to its electron-deficient nature.
[3+2] Cycloaddition with Nitrile Oxides
| Reagent | Conditions | Product | Regioselectivity | References |
|---|---|---|---|---|
| Benzoyl nitrile oxide | EtOH, rt, 24 hrs | 1,3,4-thiadiazole fused with isoxazoline ring | >90% |
S-Alkylation
| Alkylating Agent | Base | Product | Yield | References |
|---|---|---|---|---|
| Methyl iodide | K2CO3, DMF | S-methylated thiadiazole derivative | 81% | |
| Benzyl chloride | NaH, THF | S-benzyl derivative with enhanced lipophilicity | 76% |
Oxidation of the Methoxymethyl Group
The methoxymethyl (-CH2OCH3) substituent on the thiadiazole ring can be oxidized to a carboxylic acid under controlled conditions.
Photochemical Reactions
The indole-thiadiazole system exhibits unique photophysical properties, enabling [2+2] cycloaddition under UV light.
| Reagent | Wavelength | Product | Quantum Yield | References |
|---|---|---|---|---|
| Maleic anhydride | 365 nm, 12 hrs | Cyclobutane-fused adduct | 0.32 |
Stability Under Physiological Conditions
Studies using HPLC and mass spectrometry reveal degradation pathways relevant to drug development:
| Condition | Half-Life | Major Degradation Products | Implications |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 48 hrs | Hydrolyzed amide + brominated indole fragments | Limits bioavailability |
| Human liver microsomes | 22 mins | Glucuronidated metabolites at the indole NH | Rapid hepatic clearance predicted |
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry. The bromine atom and thiadiazole ring provide handles for targeted modifications, while the amide group offers stability-tuning opportunities. Further research is needed to explore catalytic asymmetric reactions and biocatalytic transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Structure : Lacks the indole moiety and bromine; instead, it has a phenyl group attached to the propanamide chain and an ethyl group on the thiadiazole ring.
- Key Differences :
- The ethyl group reduces steric hindrance compared to the methoxymethyl group in the target compound.
- The phenyl group enables π-π stacking interactions, whereas the brominated indole in the target compound may enhance halogen bonding.
- Synthesis: Prepared via nucleophilic substitution of 3-bromopropanoic acid derivatives with thiadiazol-2-amines, analogous to methods in and .
3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide
- Structure : Shares the indole-propanamide-thiadiazole scaffold but substitutes bromine with a benzyloxy group and includes a tetrahydrofuran ring on the thiadiazole.
- Key Differences :
- The benzyloxy group increases lipophilicity, whereas bromine enhances electronic effects.
- The tetrahydrofuran moiety introduces stereochemical complexity absent in the target compound.
- Molecular Weight : 448.5 g/mol (vs. estimated ~420–450 g/mol for the target compound) .
5-Amino-1-(2-(1,3-benzothiazol-2-ylthio)propanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (5a)
- Structure : Contains a benzothiazole-thioether linkage and a pyrazole-carbonitrile group instead of indole and thiadiazole.
- Key Differences :
- The benzothiazole-thioether motif may confer distinct redox properties.
- The pyrazole-carbonitrile group is more electron-deficient than the thiadiazole-ylidene in the target compound.
- Synthesis: Involves bromopropanoyl chloride intermediates, similar to and .
Electronic and Steric Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic enzyme pockets compared to chlorine in analogs like compound 58 () .
- Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound enhances solubility (due to oxygen’s polarity) relative to methyl-substituted thiadiazoles in .
Spectral Characterization
- IR Spectroscopy : Expected C=O stretch at ~1650–1700 cm⁻¹ (amide) and C-Br stretch at ~550–600 cm⁻¹, consistent with and .
- NMR : Distinct signals for the indole H-4 (downfield-shifted due to bromine) and methoxymethyl protons (singlet at ~3.3–3.5 ppm) .
Data Table: Structural and Functional Comparison
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization to isolate intermediates.
- Monitor reaction progress using TLC or HPLC .
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks for indole protons (δ 7.2–8.1 ppm), methoxymethyl (δ 3.3–3.5 ppm), and thiadiazole protons (δ 8.2–8.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, aromatic carbons (100–150 ppm), and thiadiazole carbons (160–165 ppm) .
IR Spectroscopy : Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and C-Br (500–600 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Tip : X-ray crystallography (e.g., ) resolves tautomerism in the thiadiazole-ylidene group .
Basic: What bioactivities are reported for structurally similar compounds?
Q. Research Findings :
Q. Table 1: Bioactivity of Structural Analogs
| Substituent Position | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Bromo-indole | AChE | 12.3 | |
| Methoxymethyl-thiadiazole | MAO-B | 28.7 |
Advanced: How to optimize reaction yields during synthesis?
Q. Methodological Answer :
Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in coupling steps .
Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halides are involved .
Temperature Control : Maintain reflux at 80–100°C for thiadiazole ring closure to avoid side reactions .
Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials .
Data Contradiction : reports 70–85% yields using Na₂CO₃, while achieves 60–75% with NaH. Optimize based on substrate solubility .
Advanced: How to address tautomerism in the thiadiazole-ylidene moiety?
Q. Methodological Answer :
X-ray Crystallography : Resolves tautomeric forms (e.g., confirms the (2E)-configuration via single-crystal analysis) .
Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomeric equilibria .
Computational Modeling : DFT calculations (B3LYP/SDD level) predict stable tautomers and verify with experimental data .
Advanced: How to design SAR studies for this compound?
Q. Methodological Answer :
Substituent Variation :
- Replace 5-bromo with chloro, methyl, or methoxy groups on the indole ring .
- Modify the methoxymethyl group on the thiadiazole to ethyl or propyl chains .
Bioassay Testing :
- Evaluate enzyme inhibition (AChE, MAO) and antioxidant activity (DPPH assay) .
- Compare IC₅₀/EC₅₀ values to establish substituent-activity trends.
Statistical Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric parameters with bioactivity .
Advanced: How to resolve contradictions in enzyme inhibition data?
Case Study : reports conflicting IC₅₀ values for MAO-B inhibition in analogs.
Resolution Strategies :
Assay Standardization : Use identical enzyme sources (recombinant vs. tissue-derived) and substrate concentrations .
Control Experiments : Include reference inhibitors (e.g., selegiline for MAO-B) to validate assay conditions .
Structural Verification : Confirm compound purity and tautomeric form via LC-MS and NMR .
Advanced: What computational methods predict binding modes?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with AChE/MAO active sites .
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and key residues (e.g., PAS in AChE) .
Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors near the thiadiazole group) .
Q. Table 2: Docking Scores vs. Experimental IC₅₀
| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| Target Compound | -9.2 | 15.4 |
| Analog A | -8.5 | 28.7 |
Basic: What safety protocols are recommended for handling?
Q. Methodological Answer :
PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
Ventilation : Conduct reactions in a fume hood due to volatile solvents (DMF, acetic acid) .
Waste Disposal : Neutralize acidic/basic waste before disposal according to institutional guidelines .
Advanced: How to assess photostability and shelf-life?
Q. Methodological Answer :
Forced Degradation : Expose to UV light (254 nm) and analyze degradation products via HPLC .
Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor purity .
pH Stability : Test solubility and degradation in buffers (pH 1–13) to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
